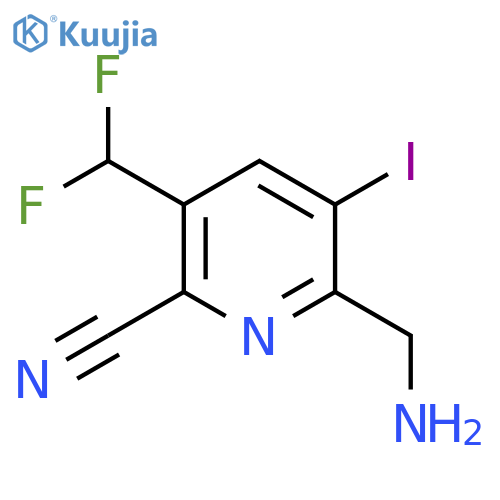

Cas no 1805285-88-4 (2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine)

1805285-88-4 structure

商品名:2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine

CAS番号:1805285-88-4

MF:C8H6F2IN3

メガワット:309.054620265961

CID:4876213

2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine

-

- インチ: 1S/C8H6F2IN3/c9-8(10)4-1-5(11)7(3-13)14-6(4)2-12/h1,8H,3,13H2

- InChIKey: GICXQAKFMGKPPU-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=C(C#N)N=C1CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 62.7

2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042141-1g |

2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine |

1805285-88-4 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine 関連文献

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

1805285-88-4 (2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量